molecular formula C8H4BrNO2S B1521735 2-Bromobenzo[d]thiazole-6-carboxylic acid CAS No. 22514-58-5

2-Bromobenzo[d]thiazole-6-carboxylic acid

Cat. No. B1521735
CAS RN: 22514-58-5
M. Wt: 258.09 g/mol
InChI Key: ICKXPLAJDFRFME-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazole-6-carboxylic acid is a benzothiazole derivative . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

The synthesis of 2-Bromobenzo[d]thiazole-6-carboxylic acid involves various methods. One of the methods includes the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF . Another method involves the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular weight of 2-Bromobenzo[d]thiazole-6-carboxylic acid is 259.1 . The IUPAC name is 2-bromo-1H-1lambda3-benzo[d]thiazole-6-carboxylic acid . The InChI code is 1S/C8H5BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3,13H,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromobenzo[d]thiazole-6-carboxylic acid include a molecular weight of 259.1 . It is a solid at room temperature .

Scientific Research Applications

Salt and Co-Crystal Formation in Supramolecular Chemistry

Research indicates that 2-Bromobenzo[d]thiazole-6-carboxylic acid derivatives, specifically 6-bromobenzo[d]thiazol-2-amine, exhibit notable binding with various carboxylic acid derivatives. This interaction has led to an in-depth understanding of the non-covalent interactions, fundamental in supramolecular chemistry, facilitating the formation of anhydrous and hydrated multicomponent organic acid–base adducts. These compounds demonstrate intricate hydrogen bond patterns and supramolecular synthons, which are essential for constructing complex molecular architectures (Jin et al., 2012), (Jin et al., 2014).

Synthesis of Antibacterial Compounds

The compound has been instrumental in synthesizing a series of compounds with antibacterial properties. Specifically, it's involved in the production of N-substituted-3-chloro-2-azetidinones and piperidine-substituted benzothiazole derivatives, showing promising antibacterial activities against a range of microorganisms, indicating its significant role in developing new antimicrobial agents (Chavan & Pai, 2007), (Shafi et al., 2021).

Chemical Structural Analysis and Drug Analog Studies

The chemical structure of 2-Bromoacetoxybenzoic acid, a close structural analog of aspirin, has been studied to understand the molecular conformations and bond-angle distortions. Such studies are pivotal in the field of drug design and structural biology, offering insights into molecular interactions and drug efficacy (Loll et al., 1996), (Loll et al., 1996).

Catalyst and Reactivity Studies in Organic Synthesis

This compound is also involved in catalyst formation and reactivity studies, like the formation of benzothiazolin-2-ylidene complexes and their activities toward Heck coupling reactions. These studies contribute significantly to understanding catalysis mechanisms and developing more efficient catalytic systems in organic synthesis (Yen et al., 2006).

Safety And Hazards

The safety information for 2-Bromobenzo[d]thiazole-6-carboxylic acid includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-bromo-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKXPLAJDFRFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671909
Record name 2-Bromo-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzo[d]thiazole-6-carboxylic acid

CAS RN

22514-58-5
Record name 2-Bromo-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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